molecular formula C21H38N2O4 B3407195 Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate CAS No. 56677-79-3

Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate

Cat. No. B3407195
CAS RN: 56677-79-3
M. Wt: 382.5 g/mol
InChI Key: DGBLGWVHPYOSAI-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound . The empirical formula is C28H52N2O4 . It is also known as bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate .


Synthesis Analysis

Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a similar compound, is a key intermediate for the synthesis of new types of hindered amine light stabilizers (HALS). New synthetic routes to this compound are desirable . The synthesis involves using dimethyl maleate, 2,2,6,6-tetramethyl-4-piperidinol, and zeolite supported tetraisopropyl titanate as a catalyst .


Molecular Structure Analysis

The molecular formula of Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is C28H52N2O4 . The InChI Key is RWMYPXKVMUFMKS-UHFFFAOYSA-N .

Scientific Research Applications

Organic Electronics

“Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate” is used in the field of organic electronics due to its electrochemical properties . It is implemented into a conductive polymer structure as a first-generation dendrimer containing two TEMPO fragments . This structural modification by several TEMPO moieties is a significant limitation in developing such materials .

Redox Polymers for Organic Radical Batteries

This compound is a stable organic radical well known as a building block for the construction of redox polymers for organic radical batteries . The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .

Conductive Polymers

The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of such conductive polymers due to their low thermal stability and chemical lability . A possible solution of this problem may be to use the dendrimer-like scaffold with a reactive focal fragment as a side chain of the conducting polymer, which can enhance the range of tools for developing such materials .

Synthesis of Dendron-like Compounds

“Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate” is used in the synthesis of a dendron-like compound bearing two TEMPO fragments on the basis of the amine-acrylate Michael dendron constructive approach . The obtained product was characterized using nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) .

Continuous-flow Synthesis

An expeditious and efficient continuous-flow process is reported for the synthesis of N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .

Hindered Amine Light Stabilizer (HALS)

N’N-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), also known as hexanediamine piperidine is an important intermediate for producing hindered amine light stabilizer . Hindered amine light stabilizer (HALS) can improve the performance of plastics in strong light environment with low toxicity and excellent synergistic effect .

Future Directions

Bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate is a key intermediate for the synthesis of new types of hindered amine light stabilizers (HALS), so new synthetic routes to this compound are desirable . This suggests that future research may focus on developing new synthetic methods for Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate and similar compounds.

Mechanism of Action

properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O4/c1-18(2)10-14(11-19(3,4)22-18)26-16(24)9-17(25)27-15-12-20(5,6)23-21(7,8)13-15/h14-15,22-23H,9-13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLGWVHPYOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CC(=O)OC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361342
Record name bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate

CAS RN

56677-79-3
Record name bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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